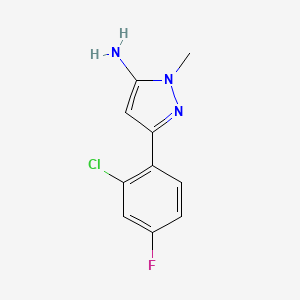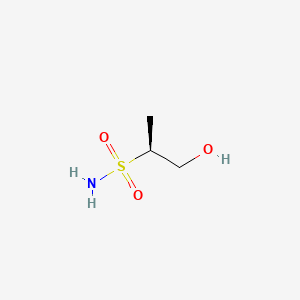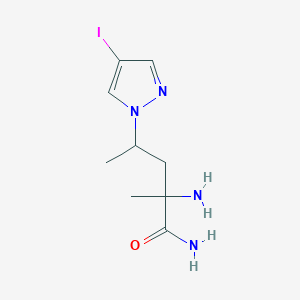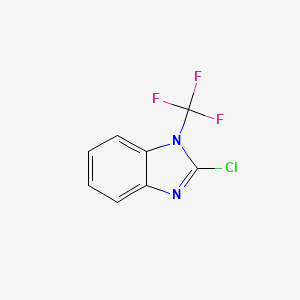
2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C8H4ClF3N2 It is a derivative of benzodiazole, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the benzodiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chloro-1,3-benzodiazole with trifluoromethylating agents under specific conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
化学反应分析
Types of Reactions
2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed
The major products formed from these reactions include substituted benzodiazole derivatives with various functional groups, such as nitro, sulfonyl, amino, or alkoxy groups, depending on the specific reaction conditions .
科学研究应用
2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-chloro-1,3-benzodiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(trifluoromethyl)-1H-1,3-benzodiazole:
2-chloro-1-(trifluoromethyl)benzene: A simpler aromatic compound with different reactivity and uses.
Uniqueness
2-chloro-1-(trifluoromethyl)-1H-1,3-benzodiazole is unique due to the presence of both the chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
属性
分子式 |
C8H4ClF3N2 |
|---|---|
分子量 |
220.58 g/mol |
IUPAC 名称 |
2-chloro-1-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-13-5-3-1-2-4-6(5)14(7)8(10,11)12/h1-4H |
InChI 键 |
OWCZSGGYNUZNFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


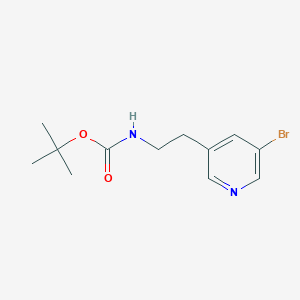
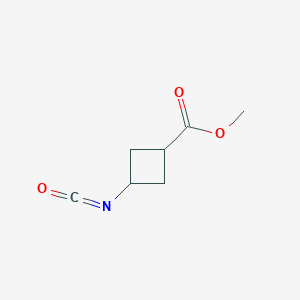
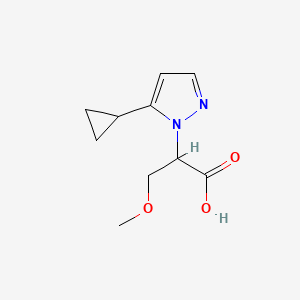
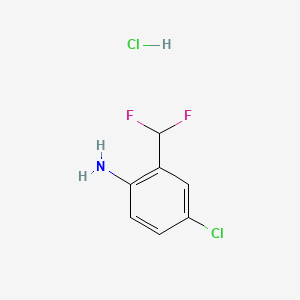
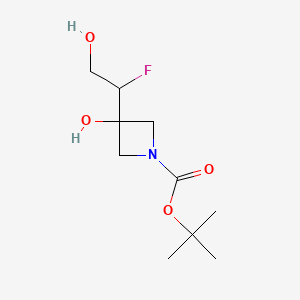
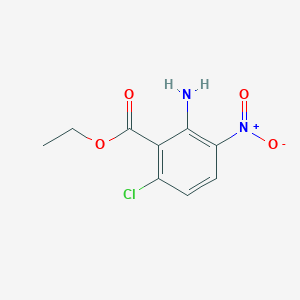
![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)
![3-[(Carbamoylmethyl)amino]propanamide hydrochloride](/img/structure/B13481663.png)
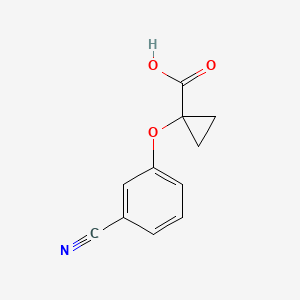
amine](/img/structure/B13481674.png)
